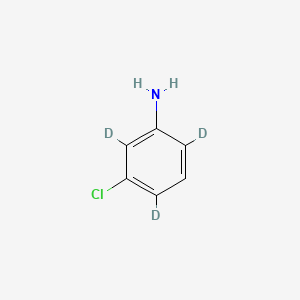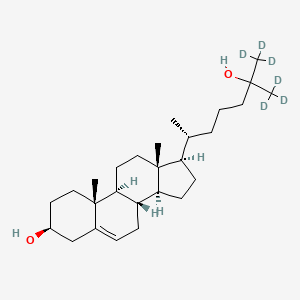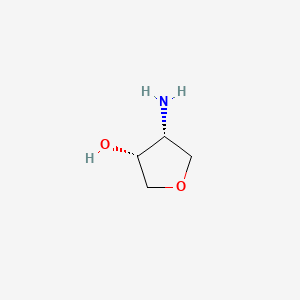
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one, commonly known as 14beta-Estradiol-3,14-diol, is a steroid hormone that is naturally produced in the body. It is a metabolite of estradiol, the main female sex hormone, and is a key component of the estradiol-mediated signaling pathway. 14beta-Estradiol-3,14-diol is a potent agonist of the estrogen receptor and has been found to be involved in several physiological processes, including reproductive development, bone formation, and the regulation of energy metabolism. In addition, 14beta-Estradiol-3,14-diol has been studied for its potential therapeutic applications, including the treatment of osteoporosis and breast cancer.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one can be achieved through a multi-step synthesis pathway involving the conversion of starting materials to intermediates and finally to the target compound.
Starting Materials
Estrone, 2,4,6-Triisopropylbenzenesulfonyl chloride, Triethylamine, Sodium hydride, Boron tribromide, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Chromic acid
Reaction
Estrone is reacted with 2,4,6-Triisopropylbenzenesulfonyl chloride and triethylamine in dichloromethane to form the sulfonate ester intermediate., Estrone, 2,4,6-Triisopropylbenzenesulfonyl chloride, Triethylamine, Dichloromethane, Room temperature, 24 hours.
The sulfonate ester intermediate is then reacted with sodium hydride in THF to form the corresponding enolate intermediate., Sulfonate ester intermediate, Sodium hydride, THF, 0°C, 2 hours.
The enolate intermediate is then reacted with boron tribromide in dichloromethane to form the corresponding dibromide intermediate., Enolate intermediate, Boron tribromide, Dichloromethane, 0°C, 2 hours.
The dibromide intermediate is then reduced with sodium borohydride in methanol to form the corresponding diol intermediate., Dibromide intermediate, Sodium borohydride, Methanol, Room temperature, 24 hours.
The diol intermediate is then oxidized with chromic acid in acetic acid to form 3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one., Diol intermediate, Chromic acid, Acetic acid, Room temperature, 24 hours.
Scientific Research Applications
14beta-Estradiol-3,14-diol has been studied extensively in the scientific research community. It has been found to be involved in the regulation of energy metabolism, reproductive development, and bone formation. In addition, it has been studied for its potential therapeutic applications, such as the treatment of osteoporosis and breast cancer. 14beta-Estradiol-3,14-diol has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
Mechanism Of Action
14beta-Estradiol-3,14-diol binds to the estrogen receptor, which is a ligand-activated transcription factor. Upon binding to the estrogen receptor, 14beta-Estradiol-3,14-diol activates the transcription of target genes, leading to the production of proteins that regulate various physiological processes. The effects of 14beta-Estradiol-3,14-diol can be modulated by other hormones, such as progesterone, and by other molecules, such as phytoestrogens.
Biochemical And Physiological Effects
14beta-Estradiol-3,14-diol has been found to be involved in several biochemical and physiological processes. It has been found to regulate energy metabolism, reproductive development, and bone formation. In addition, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Advantages And Limitations For Lab Experiments
14beta-Estradiol-3,14-diol is a relatively stable molecule, making it easy to work with in laboratory experiments. In addition, it is readily available and can be synthesized using a variety of methods. However, it is important to note that 14beta-Estradiol-3,14-diol has a relatively low affinity for the estrogen receptor, making it difficult to study its effects in some laboratory experiments.
Future Directions
The potential therapeutic applications of 14beta-Estradiol-3,14-diol are vast and the research community is actively studying its effects on various diseases. In the future, it is likely that 14beta-Estradiol-3,14-diol will be studied as a potential treatment for osteoporosis, breast cancer, and other diseases. In addition, it is likely that 14beta-Estradiol-3,14-diol will be studied as a potential biomarker for diagnosis and prognosis of certain diseases. Finally, it is likely that 14beta-Estradiol-3,14-diol will be studied for its potential use in drug delivery systems, as it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
properties
IUPAC Name |
(8R,9S,13S,14S)-3,14-dihydroxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-15,19,21H,2,5-9H2,1H3/t14-,15-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJPUEILJPVYOZ-AHCXZYCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

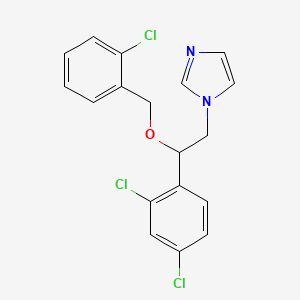
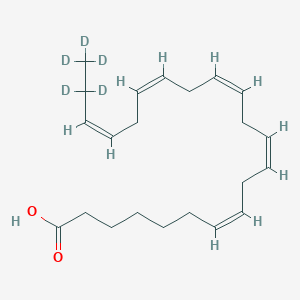
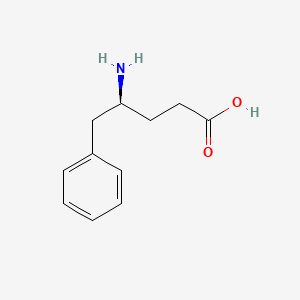
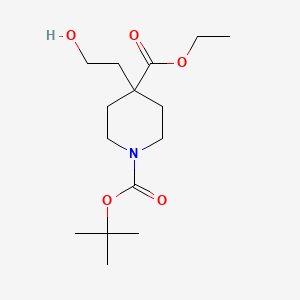
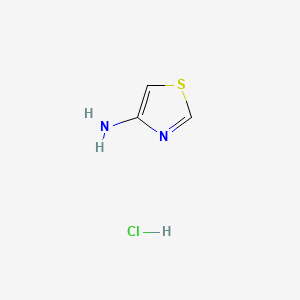
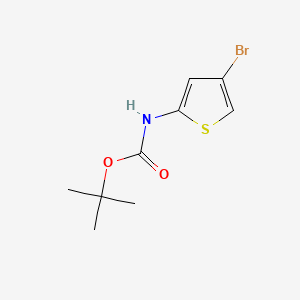
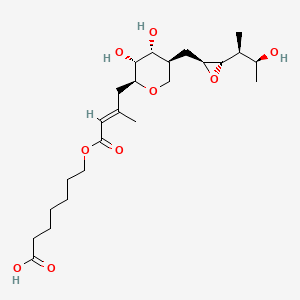
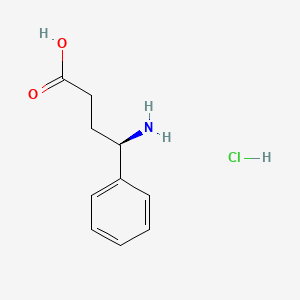
![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)
